3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the class of thiazolidinediones. This compound is characterized by the presence of nitrobenzyl and nitrobenzylidene groups attached to a thiazolidine-2,4-dione core. Thiazolidinediones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-nitrobenzyl chloride with 3-nitrobenzaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted thiazolidinediones
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation. Additionally, its nitro groups can undergo redox reactions, generating reactive oxygen species that can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrobenzyl)-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- 3-(3-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- 3-(4-Methoxybenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
Uniqueness
3-(4-Nitrobenzyl)-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the presence of both 4-nitrobenzyl and 3-nitrobenzylidene groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its reactivity and potential for diverse applications compared to similar compounds with single substitutions.
Properties
CAS No. |
307975-39-9 |
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Molecular Formula |
C17H11N3O6S |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(5E)-3-[(4-nitrophenyl)methyl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11N3O6S/c21-16-15(9-12-2-1-3-14(8-12)20(25)26)27-17(22)18(16)10-11-4-6-13(7-5-11)19(23)24/h1-9H,10H2/b15-9+ |
InChI Key |
BXZGFZOJHAAJRI-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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